1-Aminoazetidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
1-aminoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C4H8N2O2/c5-6-2-1-3(6)4(7)8/h3H,1-2,5H2,(H,7,8) |
InChI Key |
QVDISRNXZQOHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1C(=O)O)N |
Origin of Product |
United States |
Azetidine Scaffolds in Modern Chemical Biology and Medicinal Chemistry
Azetidine (B1206935), a four-membered nitrogen-containing saturated heterocycle, has emerged as a valuable scaffold in drug discovery. enamine.netnih.gov Its value stems from a combination of molecular rigidity, chemical stability, and unique stereochemical properties. enamine.netnih.gov The constrained nature of the azetidine ring helps to limit the conformational flexibility of a molecule, which can lead to a higher binding affinity for its biological target. enamine.net This is a desirable characteristic in drug design, as it can result in more potent and selective drugs.
The incorporation of azetidine scaffolds into drug candidates has been a successful strategy in medicinal chemistry. enamine.net A notable example is Azelnidipine, a calcium channel blocker containing an azetidine moiety, which is used as an antihypertensive medication. enamine.net The utility of azetidines extends to their use as building blocks in the synthesis of compound libraries for drug discovery projects and as chiral auxiliaries in asymmetric synthesis. enamine.netresearchgate.net Despite their potential, the synthesis of azetidine derivatives can be challenging due to the inherent ring strain of the four-membered ring. nih.govmedwinpublishers.com However, advancements in synthetic methodologies are making these valuable scaffolds more accessible to researchers. nih.gov
Table 1: Applications of Azetidine Scaffolds
| Application Area | Description | Key Advantages |
| Drug Discovery | Used as a core structural motif in the design of new therapeutic agents. enamine.netnih.gov | Provides molecular rigidity, leading to potentially higher binding affinity and selectivity. enamine.net |
| Compound Libraries | Employed as building blocks for the creation of diverse collections of molecules for screening. enamine.net | Enables the exploration of novel chemical space. nih.gov |
| Asymmetric Synthesis | Utilized as chiral auxiliaries to control the stereochemical outcome of chemical reactions. researchgate.net | Facilitates the synthesis of enantiomerically pure compounds. nih.gov |
1 Aminoazetidine 2 Carboxylic Acid As a Proline Analog and Non Protein Amino Acid
1-Aminoazetidine-2-carboxylic acid is a derivative of azetidine-2-carboxylic acid, which is itself a structural analog of the proteinogenic amino acid proline. wikipedia.orgmedchemexpress.com The key difference between azetidine-2-carboxylic acid and proline is the size of the heterocyclic ring; azetidine-2-carboxylic acid has a four-membered ring, while proline has a five-membered ring. wikipedia.org This structural similarity allows azetidine-2-carboxylic acid and its derivatives to act as mimics of proline, potentially being incorporated into proteins in its place. wikipedia.orgbiorxiv.org
As a non-proteinogenic amino acid, this compound is not one of the 22 amino acids naturally encoded in the genetic code for protein synthesis. wikipedia.org Non-proteinogenic amino acids are a diverse group of molecules with various biological activities. wikipedia.org Some, like azetidine-2-carboxylic acid, can be toxic because they can be mistakenly incorporated into proteins, leading to misfolding and other detrimental effects. wikipedia.orgmdpi.comcaymanchem.com For instance, the misincorporation of L-azetidine-2-carboxylic acid (AZE) into proline-rich proteins can cause structural changes and has been studied for its potential role in the pathogenesis of diseases like multiple sclerosis. mdpi.comnih.gov
Research has shown that L-azetidine-2-carboxylic acid can induce pro-inflammatory and pro-apoptotic responses in cells. mdpi.comnih.gov Studies on BV2 microglial cells demonstrated that exposure to AZE led to reduced cell viability and an increase in markers of inflammation and cell death. mdpi.comnih.gov
Table 2: Comparison of Proline and Azetidine-2-carboxylic acid
| Feature | Proline | Azetidine-2-carboxylic acid |
| Ring Structure | Five-membered ring wikipedia.org | Four-membered ring wikipedia.org |
| Classification | Proteinogenic amino acid wikipedia.org | Non-proteinogenic amino acid wikipedia.orgwikipedia.org |
| Biological Role | Building block of proteins wikipedia.org | Proline antagonist, can be misincorporated into proteins wikipedia.orgscbt.com |
Historical Context and Early Research on Azetidine 2 Carboxylic Acid
Enantioselective and Stereocontrolled Synthesis Strategies
The construction of the sterically strained and stereochemically complex this compound requires sophisticated synthetic approaches to control the absolute configuration at the C2 stereocenter.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules. nih.govnih.govyoutube.com In the context of azetidine-2-carboxylic acid synthesis, chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of key bond-forming reactions. nih.govnih.gov For instance, an efficient route to (S)-azetidine-2-carboxylic acid has been established using (S)-(1'-methyl)benzylamine as a chiral auxiliary. nih.govdocumentsdelivered.com This method involves the cyclization of dimethyl (S)-(1'-methyl)benzylaminomalonate, where the chiral auxiliary on the nitrogen atom guides the stereochemistry of the resulting azetidine ring. nih.govdocumentsdelivered.com The diastereomers formed can be separated, and subsequent removal of the auxiliary yields the enantiomerically enriched target acid. researchgate.net
Another notable example involves the use of (R)-2-phenylglycinol as a chiral auxiliary in a Strecker reaction to synthesize enantioenriched BCP-α-amino acids, a strategy that can be adapted for azetidine-based amino acids. nih.gov The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the key reaction steps.
Table 1: Chiral Auxiliaries in Azetidine Synthesis
| Chiral Auxiliary | Key Reaction | Application | Reference |
|---|---|---|---|
| (S)-(1'-methyl)benzylamine | Intramolecular Cyclization | Synthesis of (S)-azetidine-2-carboxylic acid | nih.gov |
| (R)-2-phenylglycinol | Strecker Reaction | Synthesis of chiral α-amino acids | nih.gov |
Photochemical Cycloaddition (e.g., [2+2] Cycloaddition)
Photochemical [2+2] cycloaddition reactions represent a direct and efficient method for constructing four-membered rings. rsc.orgorgsyn.org The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a particularly attractive strategy for synthesizing azetidines. rsc.orgnih.gov This approach allows for the rapid assembly of the azetidine core in a single step with high regio- and stereoselectivity. rsc.org
Visible-light-mediated [2+2] cycloadditions, often catalyzed by iridium photocatalysts, have emerged as a mild and general protocol for azetidine synthesis. chemrxiv.org These reactions can tolerate a wide range of functional groups and proceed with operational simplicity. chemrxiv.org For instance, the cycloaddition of oximes with olefins can produce highly functionalized azetidines. chemrxiv.org While direct application to this compound is not extensively documented, the versatility of this method suggests its potential for accessing suitably substituted precursors. The reaction conditions, including the choice of photosensitizer and solvent, can be optimized to control the stereochemical outcome. rsc.orgnih.gov
Enantiodivergent Synthetic Routes for Optical Purity
Enantiodivergent synthesis provides access to both enantiomers of a chiral molecule from a single chiral starting material. A reported enantiodivergent synthesis of N-protected azetidine-2-carboxylic acid starts from (R)-2-cyclohexylideneglyceraldehyde. researchgate.net This strategy allows for the preparation of both (R)- and (S)-azetidine-2-carboxylic acid derivatives with high enantiomeric purity. researchgate.net Such approaches are highly valuable as they enable the synthesis of both enantiomers of a target molecule for biological evaluation without the need to source the opposite enantiomer of the starting material or a different chiral auxiliary. The key to enantiodivergence often lies in the selective manipulation of functional groups in a late-stage intermediate to invert the stereochemistry at a key center.
Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes
The high ring strain of 1-azabicyclobutanes (ABBs) makes them versatile intermediates for the synthesis of functionalized azetidines through strain-release-driven reactions. bris.ac.ukresearchgate.netchemrxiv.orgresearchgate.netchemrxiv.org The addition of nucleophiles to ABBs can lead to the selective formation of 3-substituted azetidines. researchgate.netresearchgate.net This strategy allows for a modular and divergent synthesis of a library of azetidine-based compounds. bris.ac.ukchemrxiv.org
A simple, modular, and programmable approach has been developed to access complex stereopure azetidines through the strain-release functionalization of pre-formed 1-azabicyclobutanes. chemrxiv.orgchemrxiv.org This method can be employed to generate libraries of diverse optically active azetidines, which would be challenging to produce through other means. chemrxiv.org The reaction can be designed to introduce various substituents at different positions of the azetidine ring, offering a high degree of synthetic flexibility. bris.ac.uk
Solution-Phase and Solid-Phase Peptide Synthesis Incorporating this compound
The incorporation of this compound into peptides is a key step in exploring its potential as a proline mimic. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be employed for this purpose. beilstein-journals.orgmasterorganicchemistry.comnih.gov
In solution-phase peptide synthesis , the coupling of amino acids occurs in a homogeneous solution. nih.govamericanpeptidesociety.orgyoutube.com This traditional method often requires purification of intermediates at each step. masterorganicchemistry.com The incorporation of this compound would follow the standard protocols of peptide coupling, where the N-protected amino acid is activated and reacted with the free amine of the growing peptide chain. americanpeptidesociety.orgyoutube.com
Solid-phase peptide synthesis (SPPS) , pioneered by Bruce Merrifield, has become the method of choice for routine peptide synthesis due to its efficiency and the ease of purification. beilstein-journals.orgmasterorganicchemistry.comwpmucdn.com In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and subsequent amino acids are added in a stepwise manner. beilstein-journals.orgwpmucdn.compeptide.comuci.edu The incorporation of this compound would involve the use of a suitably N-protected derivative, which is then coupled to the resin-bound peptide chain using standard coupling reagents like DIC/Oxyma. wpmucdn.com
Table 2: Comparison of Peptide Synthesis Methods
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
|---|---|---|
| State | Homogeneous solution | Heterogeneous (solid support) |
| Purification | Required at each step | Simple filtration and washing |
| Scalability | More amenable to large-scale synthesis | Typically for smaller scale |
| Automation | Difficult | Readily automated |
Strategies for C-Terminal Peptide Development
The modification of the C-terminus of a peptide can significantly impact its biological activity and pharmacokinetic properties. jpt.comnih.govresearchgate.net When this compound is the C-terminal residue, several strategies can be employed for its modification.
One common modification is C-terminal amidation , where the carboxylic acid is converted to an amide. jpt.combiosynth.com This modification removes the negative charge at physiological pH, which can increase the peptide's stability and ability to cross cell membranes. nih.govbiosynth.com The synthesis of C-terminal peptide amides can be achieved directly in SPPS by using a Rink amide resin. uci.edu
Other C-terminal modifications include the formation of esters or aldehydes. jpt.com These modifications can serve as handles for further chemical transformations or as probes to study peptide-receptor interactions. jpt.com For instance, a C-terminal aldehyde can be used for chemoselective ligation reactions. The choice of the C-terminal modification strategy depends on the desired properties of the final peptide. nih.govresearchgate.net
Challenges in N-Terminal Peptide Formation due to Ring Opening Reactivity
The incorporation of this compound into peptide chains is a complex task, particularly when attempting to form a peptide bond at its N-terminal (the exocyclic nitrogen). The primary difficulty arises from the high propensity of the strained azetidine ring to undergo a ring-opening reaction under standard peptide coupling conditions. researchgate.net This reactivity makes N-terminal peptide elongation problematic.
In contrast, peptide bond formation at the C-terminal of the amino acid is more feasible, allowing for the synthesis of mixed hydrazino dipeptides. Studies on these C-terminally extended dipeptides have revealed the presence of intramolecular hydrogen bonding. This bonding is consistent with a "hydrazino turn," a specific conformational feature. researchgate.net X-ray crystallography of one such dipeptide confirmed a distinct horse-shoe conformation, which is centered around what appears to be a hydrazino turn involving three hydrogen bond acceptors. This suggests that while N-terminal functionalization is challenging, the molecule can be used to induce specific secondary structures in peptides when incorporated through its C-terminus. researchgate.net
Diverse Chemical Reaction Pathways for Azetidine Functionalization
The considerable ring strain inherent in the azetidine scaffold makes it a versatile substrate for a wide range of chemical transformations. rsc.org This reactivity allows for the synthesis of a variety of functionalized derivatives through pathways that are often unique to such strained systems.
Ring-Opening and Ring-Closure Reactions
The chemistry of azetidines is dominated by reactions that leverage their ring strain. rsc.org Ring-opening reactions are common and can be initiated by various reagents and conditions. Nucleophiles such as sulfur and oxygen can readily open the ring, a reactivity that has been exploited synthetically. beilstein-journals.org The presence of Lewis acids can also promote ring cleavage, particularly in azetidines with electron-rich substituents. rsc.org
A notable strategy combines photochemical ring-closure with subsequent functionalization through ring-opening. beilstein-journals.org For instance, the Norrish-Yang cyclization, a photochemical process, can be used to form highly strained azetidinols from α-aminoacetophenones. beilstein-journals.org These intermediates can then undergo a facile ring-opening upon the addition of electron-deficient ketones or boronic acids, leading to the synthesis of complex molecules like highly functionalized dioxolanes and 3-amino-1,2-diols. beilstein-journals.org
Conversely, ring-closure reactions are fundamental to the synthesis of the azetidine core itself. Methods include intramolecular cyclization, often promoted by a base, to form the four-membered ring from a suitable acyclic precursor. rsc.org Tandem intramolecular reactions involving both ring-opening and ring-closure have also been developed, enabling the transformation of one cyclic system into another, such as the synthesis of spirocyclopropyl γ-lactams from activated azetidines. rsc.org
Aza-Michael Addition for Heterocyclic Amino Acid Derivatives
The aza-Michael addition is a powerful and versatile C-N bond-forming reaction that has been effectively applied to the synthesis of novel heterocyclic amino acid derivatives containing an azetidine core. mdpi.comresearchgate.net This synthetic strategy is a cornerstone for creating functionalized azetidines. bohrium.com
A common approach involves the use of an N-protected azetidine-based Michael acceptor. For example, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, which can be prepared from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction, serves as an excellent substrate. mdpi.comnih.govresearchgate.net This acceptor reacts with a variety of NH-heterocycles, such as pyrazoles, imidazoles, and triazoles, in an aza-Michael addition to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net This method provides a simple and efficient route to new amino acid-like building blocks that merge the azetidine scaffold with other heterocyclic systems. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 (NH-Heterocycle) | Reaction Type | Product Class | Reference(s) |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Imidazole | Aza-Michael Addition | Functionalized 3-substituted azetidines | mdpi.comresearchgate.net |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Pyrazole | Aza-Michael Addition | Functionalized 3-substituted azetidines | mdpi.comresearchgate.net |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1,2,4-Triazole | Aza-Michael Addition | Functionalized 3-substituted azetidines | mdpi.comresearchgate.net |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Indazole | Aza-Michael Addition | Functionalized 3-substituted azetidines | researchgate.net |
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a key technology for the late-stage functionalization and diversification of complex molecules, including azetidine derivatives. snnu.edu.cn This methodology has been successfully applied to create novel heterocyclic amino acid derivatives by forming new carbon-carbon bonds. mdpi.comnih.gov
In a specific application, a brominated pyrazole-azetidine hybrid, synthesized via the aza-Michael addition, was subjected to Suzuki-Miyaura cross-coupling with various boronic acids. mdpi.comnih.govresearchgate.net This reaction effectively diversified the structure, demonstrating that the azetidine core is stable under these coupling conditions and allowing for the introduction of a wide range of aryl and heteroaryl substituents. mdpi.comresearchgate.net
Furthermore, azetidine-based structures have themselves been employed as ligands in palladium catalysts for Suzuki-Miyaura reactions. researchgate.net Readily synthesized, water-stable Pd(II) complexes bearing azetidine-based tridentate ligands have shown high activity for the coupling of aryl bromides and chlorides with arylboronic acids, highlighting the dual role of azetidines as both synthetic targets and components of catalytic systems. researchgate.net
| Reaction Type | Azetidine Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |
| Suzuki-Miyaura | Brominated pyrazole-azetidine hybrid | Arylboronic acids | Palladium catalyst | Diversified heterocyclic amino acid derivatives | mdpi.comnih.govresearchgate.net |
| Suzuki-Miyaura | Phenyl ester of Aspartic Acid | Arylboronic acids | Pd catalyst | Aryl-amino ketones | nih.gov |
| Acyl Suzuki Coupling | Carboxylic Acid Anhydrides | Potassium aryltrifluoroborates | Rh(I) catalyst | Ketones | mdpi.com |
Reduction of Beta-Lactams to Azetidines
One of the most established and convenient methods for synthesizing the azetidine ring is through the chemical reduction of β-lactams (azetidin-2-ones). rsc.org This transformation, sometimes referred to as the β-lactam-synthon protocol, provides a valuable entry point to the strained four-membered ring system from more readily available cyclic amides. rsc.org
Various reducing agents can accomplish this conversion. Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are frequently used for the chemoselective reduction of the lactam carbonyl group. rsc.org However, this method is not without its challenges. The conditions required for reduction, particularly the presence of Lewis acidic aluminum species, can sometimes lead to the undesired ring opening of the strained azetidine product. rsc.org This side reaction is often more pronounced when electron-rich substituents are present on the azetidine nucleus. rsc.org Despite this limitation, the reduction of β-lactams remains a key synthetic tool for accessing the azetidine scaffold. nih.govresearchgate.net
Carbocyclic and Heterocyclic Analog Syntheses
The synthesis of carbocyclic and heterocyclic analogs of amino acids is a significant area of research for developing novel pharmacons and building blocks for peptide and polymer science. nih.gov Methodologies used to create these analogs often involve multi-step sequences that construct the desired ring system with stereochemical control.
For the synthesis of carbocyclic β-amino acid analogs, such as those containing a cyclobutane (B1203170) ring, photochemical [2+2] cycloaddition is a powerful technique. core.ac.uk For example, a chiral uracil (B121893) derivative can undergo cycloaddition with an olefin, followed by chemical transformations including isomerization and ring hydrolysis, to yield enantiomerically pure cis- and trans-β-aminocyclobutanecarboxylic acids. core.ac.uk
The synthesis of larger ring heterocyclic analogs can be achieved starting from bicyclic β-lactams. For instance, the synthesis of a dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid was accomplished starting from a bicyclic β-lactam. nih.gov The key steps involved the transformation of the lactam into a protected amino ester, followed by oxidation of a double bond within the eight-membered ring to install the hydroxyl groups, ultimately delivering the target amino acid analog. nih.gov These strategies showcase the versatility of synthetic chemistry in creating structural analogs of natural amino acids.
Enzymatic and Biosynthetic Pathways of Azetidine-2-carboxylic acid
Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, notably found in plants like lily of the valley and sugar beets, that functions as a mimic of L-proline. nih.govwikipedia.org Its biosynthesis in certain bacteria has been elucidated, revealing a fascinating enzymatic strategy for constructing its strained four-membered ring. The pathway centers on the direct cyclization of a ubiquitous metabolite, S-adenosylmethionine (SAM). nih.gov Enzymes known as AZE synthases catalyze this transformation, providing a direct route to the azetidine core. nih.gov This discovery has highlighted a wider prevalence of AZE-containing metabolites in bacteria than previously assumed. nih.gov The biosynthesis is distinct from detoxification pathways found in other organisms, such as Pseudomonas sp. strain A2C, which utilize a hydrolase to open the azetidine ring for catabolism. nih.gov
Identification and Characterization of AZE Synthases
AZE synthases have been identified and characterized primarily from bacterial natural product pathways, often associated with non-ribosomal peptide synthetases (NRPS). nih.gov The identification of these enzymes has been facilitated by genome mining and sequence homology searches. For instance, the discovery of AZE synthase activity has been confirmed through heterologous expression of the candidate genes in hosts like Escherichia coli and subsequent in vitro assays with the substrate, SAM. nih.govfao.org
These enzymes are SAM lyases that specifically catalyze the formation of the AZE ring. nih.gov Characterization studies reveal that they are responsible for the intramolecular 4-exo-tet cyclization of S-adenosylmethionine, which directly yields AZE and 5'-methylthioadenosine (MTA). nih.gov The identification process involves cloning the putative synthase gene, overexpressing the protein, and verifying its function through techniques like liquid chromatography-mass spectrometry (LC-MS) to detect the product, AZE. nih.govfao.orgnih.gov Mutagenesis studies are also employed to probe the function of specific amino acid residues within the enzyme's active site. nih.gov
| Identified AZE Synthases | Source Organism/Pathway | Key Characteristics | Reference |
| AZE Synthases | Bacterial Natural Product Pathways | Catalyze intramolecular 4-exo-tet cyclization of SAM; Associated with non-ribosomal peptide synthetases (NRPS). | nih.gov |
S-Adenosylmethionine (SAM)-Dependent Cyclization Mechanisms
The biosynthesis of Azetidine-2-carboxylic acid is a remarkable example of the catalytic versatility of S-adenosylmethionine (SAM), which extends beyond its typical role as a methyl group donor. nih.gov The formation of the highly strained four-membered azetidine ring is achieved through an intramolecular nucleophilic substitution reaction (SN2) using SAM as the substrate. nih.govyoutube.com
The core mechanism involves the following steps:
The amino group of the methionine moiety within the SAM molecule acts as the nucleophile.
This amino group attacks the γ-carbon atom of the same SAM molecule.
This attack results in the displacement of 5'-methylthioadenosine (MTA) as the leaving group.
The ensuing intramolecular cyclization forms the four-membered azetidine ring, a reaction classified as a 4-exo-tet cyclization. nih.gov
This direct cyclization of SAM is an efficient enzymatic strategy to synthesize the strained heterocyclic structure of AZE. nih.gov It showcases how nature utilizes a common metabolite for complex chemical transformations, in this case, forming a carbon-nitrogen bond to create a cyclic amino acid. nih.govnih.gov
Catalytic Insights into Enzyme Substrate Conformation and Interactions
Structural and biochemical analyses, combined with quantum mechanical calculations, have provided significant insights into the catalytic mechanism of AZE synthases. nih.gov The enzyme's active site plays a crucial role in facilitating this challenging cyclization reaction by precisely orienting the SAM substrate and stabilizing the transition state. nih.govyoutube.com
A key factor is the enforcement of an unusual, strained conformation upon the bound SAM molecule. nih.gov This specific conformation brings the nucleophilic amino group and the electrophilic γ-carbon into close proximity, promoting the intramolecular reaction. The enzyme's active site creates a desolvated environment, which supports the nucleophilic attack by removing interfering water molecules. nih.govyoutube.com
Furthermore, specific interactions within the active site are critical for catalysis. Cation-π interactions between the positively charged sulfonium (B1226848) group of SAM and aromatic residues in the active site are believed to help stabilize the substrate in its reactive conformation. nih.gov Mutagenesis studies have confirmed the importance of specific active site residues, demonstrating that their alteration can significantly diminish or abolish enzymatic activity. nih.gov These catalytic strategies effectively lower the activation energy for the cyclization of SAM, enabling the efficient synthesis of Azetidine-2-carboxylic acid. nih.govnih.govacs.org
| Catalytic Factor | Description | Role in AZE Synthesis | Reference |
| Substrate Conformation | The enzyme binds SAM in an exceptional, strained conformation. | Orients the nucleophilic amino group and the electrophilic γ-carbon for intramolecular attack. | nih.gov |
| Desolvation | The active site provides a non-aqueous environment. | Facilitates the nucleophilic substitution reaction by removing water. | nih.gov |
| Cation-π Interactions | Interactions between the sulfonium ion of SAM and aromatic amino acid residues. | Stabilizes the reactive conformation of the substrate within the active site. | nih.gov |
Mimicry of Proline in Biological Systems
While this compound is primarily a tool for synthetic peptide chemistry, its parent compound, L-azetidine-2-carboxylic acid (A2C), is a naturally occurring non-proteinogenic amino acid found in plants like the lily of the valley and in sugar beets. wikipedia.orgnih.gov A2C is a well-documented structural analog and mimic of L-proline, a proteinogenic amino acid. nih.govnih.gov This mimicry is the basis for its toxicity in many organisms, as it can be mistakenly incorporated into proteins during synthesis. wikipedia.orgnih.govmedchemexpress.com There is no evidence in the available scientific literature to suggest that this compound is similarly misincorporated into proteins in biological systems. The discussion of biological mimicry, misincorporation, and tRNA synthetase interaction therefore focuses on the extensively studied parent compound, A2C.
The substitution of proline with its four-membered ring homolog, A2C, has significant consequences for protein structure and function. nih.gov A2C's smaller ring size alters the precise backbone geometry that proline typically enforces. nih.gov When A2C is incorporated into proteins, it can disrupt ordered structures. For example, studies on recombinant murine myelin basic protein (rmMBP) showed that the addition of A2C to culture media resulted in its incorporation in place of proline at multiple sites. nih.gov Molecular modeling predicted that even a single substitution would cause a severe bend in the polypeptide chain, and multiple substitutions would completely disrupt the poly-proline type II helix, a structure believed to be functionally important. nih.gov
This misincorporation is also known to affect collagen, a protein rich in proline. The replacement of proline with A2C can destabilize the collagen triple helix, altering the protein's properties. nih.govsigmaaldrich.com The toxic effects of A2C are largely attributed to this misincorporation, which leads to the production of non-native, misfolded proteins and can trigger a global stress response in cells. nih.gov
The accuracy of protein synthesis is guarded by aminoacyl-tRNA synthetases (aaRSs), enzymes that attach the correct amino acid to its corresponding transfer RNA (tRNA). nih.gov However, the structural similarity between A2C and proline can deceive this machinery. Prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline, can recognize and activate A2C. nih.govbiorxiv.orgmdpi.com This allows A2C to be loaded onto tRNAPro and subsequently delivered to the ribosome for incorporation into a growing polypeptide chain. biorxiv.org
Interestingly, A2C's structure also makes it a mimic of alanine. Studies have shown that A2C can be activated by both human prolyl- and alanyl-tRNA synthetases (AlaRS). nih.gov However, the editing domain of AlaRS is able to recognize and remove the incorrectly activated A2C, preventing the formation of Aze-tRNAAla. In contrast, the ProRS system lacks this effective editing capability for A2C, leading to its misincorporation as proline. nih.gov This evasion of one synthetase's editing mechanism while being accepted by another highlights the challenge that non-proteinogenic amino acids pose to the fidelity of translation. nih.gov Some plants that produce A2C have evolved tRNA synthetases that can discriminate between A2C and proline, protecting themselves from its toxic effects. nih.gov
Conformational Features in Peptides and Peptidomimetics
Unlike its parent compound, this compound (AAzC) is utilized as a deliberate design element in synthetic peptides, or peptidomimetics. Its unique structure, featuring a hydrazino (N-amino) group on the four-membered ring, introduces conformational constraints that are distinct from both proline and A2C. These constraints are exploited to induce specific, predictable secondary structures in peptide chains.
A key feature of peptides containing AAzC is their propensity to form intramolecular hydrogen bonds. The presence of the N-amino group provides an additional hydrogen bond donor, which can interact with backbone carbonyl groups. Solution-state studies using IR and NMR spectroscopy on dipeptides containing AAzC have demonstrated the presence of these intramolecular hydrogen bonds. nih.gov This hydrogen bonding is a primary driver for the induction of well-defined secondary structures, particularly turn conformations. The formation of these stable, folded structures is a significant goal in the field of foldamers—synthetic oligomers that mimic the structure of biological molecules.
The most notable secondary structure induced by the AAzC residue is the hydrazino turn . This is a specific type of folded conformation stabilized by a three-center hydrogen bond. nih.gov This turn creates a cyclic, eight-membered hydrogen-bonded ring structure in solution. nih.gov X-ray diffraction analysis of some AAzC-containing dipeptides has confirmed the presence of this hydrazino turn in the solid state as well. nih.gov
The hydrazino turn is a powerful conformational controller. Research has shown that incorporating a single AAzC residue into an oligomer that would normally adopt a 12-helical structure can switch the entire oligomer to a fully 8-helical conformation. nih.gov This demonstrates the dominant influence of the AAzC residue. These 8-helical structures are composed of contiguous, homochiral hydrazino turns. While gamma-turns are another common turn structure in peptides, the hydrazino turn is the predominant feature associated with the AAzC residue due to the unique N-N linkage.
Studies comparing peptides with azetidine residues to those with proline have noted that the smaller four-membered ring can lead to greater flexibility in some respects, due to reduced steric hindrance with neighboring residues. However, the N-amino substitution in AAzC introduces new conformational biases. For a hydrazino turn to form, the AAzC residue adopts a trans configuration. The predominance of this structure depends on the neighboring residues in the peptide sequence. For instance, in dipeptides, a neighboring trans-2-aminocyclobutanecarboxylic acid (ACBC) residue favors the hydrazino turn, while a cis-ACBC allows for the population of other low-energy structures.
Furthermore, studies on tetrapeptides containing azetidine-2-carboxylic acid have shown it can perturb the typical peptide bond conformations seen in proline-only peptides, leading to a mixture of cis and trans peptide bonds where an all-trans or all-cis conformation might otherwise be expected.
Data Tables
Table 1: Comparison of Proline and its Mimic, Azetidine-2-carboxylic acid (A2C)
| Feature | L-Proline | L-Azetidine-2-carboxylic acid (A2C) |
| Structure | Five-membered pyrrolidine (B122466) ring | Four-membered azetidine ring nih.gov |
| Natural Occurrence | One of the 20 proteinogenic amino acids | Non-proteinogenic; found in lily of the valley, sugar beets wikipedia.orgnih.gov |
| Biological Role | Protein structure (e.g., turns, collagen helix), metabolism | Toxin, allelochemical nih.govnih.gov |
| Interaction with Prolyl-tRNA Synthetase | Cognate substrate | Activated and charged to tRNAPro nih.govbiorxiv.org |
| Effect on Protein Structure | Induces specific kinks and rigidifies the peptide backbone | Disrupts native structures like poly-proline helices and collagen; causes misfolding nih.govnih.gov |
Table 2: Conformational Properties of this compound (AAzC) in Peptides
| Conformational Feature | Description | Supporting Evidence |
| Primary Induced Structure | Hydrazino Turn | A folded, C8 conformation stabilized by a three-center intramolecular hydrogen bond. nih.gov |
| Resulting Secondary Structure | 8-Helix | A single AAzC residue can force an oligomer into an 8-helical fold composed of contiguous hydrazino turns. nih.gov |
| Required Conformation | trans configuration | The AAzC residue adopts a trans configuration to facilitate the cyclic 8-membered hydrogen bond. nih.gov |
| Influencing Factors | Neighboring Residues | The configuration of adjacent amino acid residues can influence the stability and predominance of the hydrazino turn. nih.gov |
An in-depth examination of this compound and its derivatives reveals significant findings in conformational analysis, biological interactions, and metal coordination chemistry. This article explores the nuanced molecular behavior of this compound and its related structures.
Advanced Analytical and Computational Methodologies in 1 Aminoazetidine 2 Carboxylic Acid Research
Spectroscopic Characterization Techniques
Spectroscopy plays a pivotal role in elucidating the molecular structure and properties of 1-aminoazetidine-2-carboxylic acid. A combination of techniques is often employed to gain a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives. Through various NMR experiments, researchers can determine the connectivity of atoms, the stereochemistry, and the conformational preferences of the molecule in solution.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms within the molecule. For azetidine (B1206935) rings, the coupling constants (J-values) between protons are particularly informative for determining the relative stereochemistry. For instance, cis and trans configurations of substituents on the azetidine ring can often be distinguished based on the magnitude of the coupling constants between adjacent protons. ipb.pt Nuclear Overhauser Effect (NOE) experiments, such as NOESY, are also crucial for establishing through-space proximities between protons, which helps in defining the three-dimensional structure and the orientation of substituents on the azetidine ring. ipb.pt
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the azetidine ring are sensitive to their substitution and local geometry. mdpi.commdpi.com In studies of related azetidine-containing compounds, ¹³C NMR has been instrumental in confirming the cyclic structure and identifying the positions of various functional groups. ipb.pt
¹⁵N NMR: Nitrogen-15 NMR is a powerful technique for directly probing the nitrogen atom of the azetidine ring and the amino group. The chemical shift of the ¹⁵N nucleus is highly sensitive to its hybridization state, the nature of its substituents, and its involvement in hydrogen bonding. ipb.ptacs.org For unsubstituted azetidine, the ¹⁵N resonance is reported at δ 25.3 ppm relative to anhydrous ammonia. ipb.pt N-alkylation causes a downfield shift in the ¹⁵N signal. ipb.pt In the context of this compound, ¹⁵N NMR could provide valuable data on the electronic environment of both the ring nitrogen and the exocyclic amino nitrogen. The use of ¹⁵N-labeled azides has also emerged as a significant method in magnetic resonance, offering long-lived hyperpolarization for enhanced signal detection. nih.govnih.gov
¹⁹F NMR: While not directly applicable to the parent this compound, the introduction of a fluorine-containing group can serve as a sensitive probe for conformational studies and interactions. nih.govacs.orgacs.orgnih.gov The ¹⁹F nucleus has a wide chemical shift range and is highly sensitive to its local environment, making it an excellent reporter for changes in molecular conformation or binding events. researchgate.net
Table 1: Representative NMR Data for Azetidine Derivatives
| Nucleus | Compound | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Reference |
| ¹⁵N | Azetidine | 25.3 (relative to NH₃) | - | ipb.pt |
| ¹⁵N | N-t-butylazetidine | 52 (relative to NH₃) | - | ipb.pt |
| ¹H | Azetidine Derivatives | J_trans = 5.8-7.9 | J_cis_ = 8.4-8.9 | ipb.pt |
This table provides representative data for azetidine derivatives to illustrate the utility of NMR spectroscopy. Specific data for this compound would require experimental determination.
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and investigating intermolecular and intramolecular interactions, such as hydrogen bonding, in this compound. chemicalbook.com The presence of O-H, N-H, and C=O bonds gives rise to characteristic absorption bands in the IR spectrum.
The carboxylic acid group exhibits a very broad O-H stretching band, typically in the range of 2500–3300 cm⁻¹, which is a hallmark of the strong hydrogen bonding in carboxylic acid dimers. spectroscopyonline.comlibretexts.orglibretexts.org The C=O stretching vibration of the carboxylic acid appears as a strong band, usually between 1710 and 1760 cm⁻¹. libretexts.org The position of this band can be influenced by conjugation and hydrogen bonding. spectroscopyonline.comlibretexts.org
The N-H bonds of the primary amino group and the secondary amine within the azetidine ring will also have characteristic stretching and bending vibrations. Primary amines typically show two N-H stretching bands, while secondary amines show a single band. uobabylon.edu.iq The C-N stretching of the azetidine ring is expected in the 1350–1000 cm⁻¹ region. uobabylon.edu.iq The analysis of these bands can provide insights into the conformational state and the extent of hydrogen bonding in solid-state and solution-phase samples of this compound.
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. nih.govchemrxiv.orgchemrxiv.org It is highly sensitive to the three-dimensional structure and conformation of chiral molecules, including their organization in the solid state. nih.gov For amino acids, VCD can reveal details about molecular conformation under the influence of intermolecular interactions within a crystal lattice. nih.gov VCD spectra can be remarkably enhanced in the solid state compared to solution, which can be attributed to vibrational coupling between closely packed molecules. nih.gov This makes VCD a potent tool for investigating the solid-state packing and intermolecular interactions of this compound. The technique has been successfully applied to distinguish between different crystalline forms (polymorphs) of molecules. chemrxiv.orgchemrxiv.org
While not yet reported specifically for this compound, conformer-selective laser spectroscopy techniques, such as resonant two-photon ionization (R2PI) and IR-UV double resonance spectroscopy, are powerful methods for studying the intrinsic conformational preferences of molecules in the gas phase, free from solvent effects. These techniques could potentially be applied to study the local folding proclivities of this compound and its small peptides, providing fundamental insights into how the strained four-membered ring influences peptide backbone conformation.
Mass Spectrometry for Molecular Characterization and Purity Assessment
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.org
In mass spectra of carboxylic acid derivatives, a common fragmentation pattern involves the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺). libretexts.org For this compound, fragmentation of the azetidine ring would also be expected, providing structural information. When coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry becomes a powerful tool for separating and identifying the compound in complex mixtures and for quantifying its presence. researchgate.netsigmaaldrich.comscientificlabs.co.uk
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this method provides invaluable insights into bond lengths, bond angles, and intermolecular interactions in the solid state.
Early crystallographic studies on L-azetidine-2-carboxylic acid, a related compound, laid the groundwork for understanding the geometry of the four-membered azetidine ring. nih.gov These studies revealed the inherent strain in the ring system, which significantly influences its chemical and biological properties. More recent research has employed X-ray diffraction to analyze the solid-state conformation of peptides containing this compound residues. For example, the crystal structure of a mixed hydrazino dipeptide containing this residue revealed a distinct "horse-shoe" conformation, stabilized by intramolecular hydrogen bonds. researchgate.net
In the context of enzyme-catalyzed reactions, X-ray crystallography has been instrumental in visualizing how enzymes bind and manipulate their substrates. Studies on azetidine-2-carboxylic acid synthases have utilized this technique to capture snapshots of the enzyme active site with bound ligands, providing a structural basis for the catalytic mechanism. nih.govnih.gov These crystal structures, often determined at high resolution, allow for a detailed analysis of the interactions that facilitate the challenging 4-exo-tet cyclization reaction to form the azetidine ring. nih.gov
| Compound | Key Crystallographic Findings | Resolution (Å) | PDB ID |
| L-azetidine-2-carboxylic acid | Determination of molecular and crystal structure, revealing the geometry of the strained four-membered ring. nih.gov | Not specified | Not available |
| Azetidine-2-carboxylic acid synthase (AzeJ) with MTA and AZE | Revealed a homodimeric structure with the active site in a closed conformation, showing the proximity of key residues to the substrates. nih.gov | 1.80 | 8RYE |
| Mixed hydrazino dipeptide of this compound | Showed a "horse-shoe" conformation stabilized by a hydrazino turn involving three hydrogen bond acceptors. researchgate.net | Not specified | Not available |
This table provides a summary of key X-ray crystallography findings for this compound and related structures. PDB ID refers to the Protein Data Bank entry code.
Chromatographic and Proteomic Approaches in Biological Systems
The detection and quantification of this compound in biological matrices, as well as understanding its impact on protein structure and function, rely heavily on advanced chromatographic and proteomic techniques.
Quantifying non-proteinogenic amino acids like this compound within complex biological samples such as cell lysates, tissues, or biofluids presents a significant analytical challenge. researchgate.net Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is a powerful and widely used method for this purpose. researchgate.netnih.gov This technique offers high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the target analyte.
The development of a robust LC-MS method typically involves several key steps:
Sample Preparation: This often includes solid-phase extraction or solvent extraction to remove interfering substances and enrich the analyte of interest. nih.gov
Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed to separate the amino acid from other components in the sample based on its polarity. researchgate.net
Mass Spectrometric Detection: The mass spectrometer provides highly specific detection based on the mass-to-charge ratio of the analyte. Multiple-reaction monitoring (MRM) is a frequently used scan mode that enhances selectivity and sensitivity. researchgate.net
Derivatization is another strategy employed to improve chromatographic separation and detection sensitivity. researchgate.netnih.gov For instance, derivatizing the carboxylic acid group can enhance its retention on a reversed-phase column and improve ionization efficiency. researchgate.net
A key area of research for this compound is its potential for misincorporation into proteins in place of proline. nih.govresearchgate.net This "mistranslation" can lead to altered protein structure and function, with potential implications for human health. nih.govresearchgate.net Non-targeted proteomics, a large-scale approach to protein analysis, is a critical tool for identifying and characterizing such misincorporation events.
The general workflow for non-targeted proteomics to detect amino acid misincorporation involves:
Protein Extraction and Digestion: Proteins are extracted from cells or tissues and then enzymatically digested, typically with trypsin, into smaller peptides.
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The first stage of mass spectrometry (MS1) measures the mass-to-charge ratio of the intact peptides. In the second stage (MS/MS), selected peptides are fragmented, and the masses of the resulting fragment ions are measured.
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database. Specialized search algorithms are required to identify peptides where a proline residue has been substituted by this compound, as this results in a predictable mass shift.
Studies have successfully used this approach to demonstrate the misincorporation of azetidine-2-carboxylic acid into recombinant myelin basic protein expressed in E. coli. nih.gov More recent work has utilized non-targeted proteomics to confirm that azetidine-2-carboxylic acid is misincorporated for proline in proteins translated in the cytosol of plants. biorxiv.org
| Technique | Application in this compound Research | Key Findings |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of this compound in biological samples. researchgate.netnih.gov | Enables sensitive and specific measurement in complex matrices. |
| Non-Targeted Proteomics (LC-MS/MS) | Detection and identification of this compound misincorporation into proteins. nih.govbiorxiv.org | Confirmed misincorporation into recombinant proteins and in plant proteomes. nih.govbiorxiv.org |
This table summarizes the application of chromatographic and proteomic techniques in the study of this compound.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling provide powerful tools to complement experimental studies, offering insights into the conformational preferences, reactivity, and electronic structure of this compound at an atomic level.
The four-membered ring of this compound imposes significant conformational constraints, yet it also allows for a degree of flexibility that influences its biological activity. Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the conformational landscape of this molecule in different environments.
Conformational energy computations have been used to study the effect of replacing L-proline with L-azetidine-2-carboxylic acid in polypeptide chains. nih.gov These studies have shown that polymers containing azetidine-2-carboxylic acid are more flexible than those containing proline. nih.gov This increased flexibility is attributed to a larger number of allowed conformational states for the azetidine residue within a polypeptide. nih.gov
Molecular modeling has also been used to predict the structural consequences of misincorporating azetidine-2-carboxylic acid into proteins. nih.gov For example, modeling of a proline-rich region of myelin basic protein suggested that the substitution of proline with azetidine-2-carboxylic acid would induce a significant bend in the polypeptide chain, potentially disrupting functionally important structures like the poly-proline type II helix. nih.gov
Quantum mechanical (QM) calculations, particularly density functional theory (DFT), are invaluable for investigating the mechanisms of chemical reactions and enzymatic catalysis involving this compound. researchgate.net These calculations can provide detailed information about transition state structures, reaction energy barriers, and the electronic effects that govern reactivity.
In the study of azetidine-2-carboxylic acid biosynthesis, QM calculations have been combined with experimental data to elucidate the catalytic mechanism of AZE synthases. nih.govnih.gov These studies have shown that the enzyme facilitates the intramolecular cyclization of S-adenosylmethionine (SAM) by binding it in a strained, near-transition-state conformation. nih.gov The calculations support a mechanism where desolvation effects and cation-π interactions within the enzyme's active site play a crucial role in lowering the activation energy for the formation of the strained azetidine ring. nih.gov
QM methods are also used to study the reactivity of the carboxylic acid group itself. For instance, calculations can determine the relative energies of different conformations of the carboxyl group, which is important for understanding its interactions and reactivity in different chemical environments. bohrium.comnih.gov
| Computational Method | Application in this compound Research | Key Insights |
| Conformational Energy Computations | Analysis of the conformational preferences of polypeptides containing azetidine-2-carboxylic acid. nih.gov | Polymers with azetidine-2-carboxylic acid are more flexible than those with proline. nih.gov |
| Molecular Modeling | Prediction of the structural impact of misincorporation into proteins. nih.gov | Misincorporation can cause significant changes in polypeptide chain conformation. nih.gov |
| Quantum Mechanics (DFT) | Elucidation of enzymatic reaction mechanisms for azetidine-2-carboxylic acid biosynthesis. nih.govnih.gov | The enzyme stabilizes a strained substrate conformation to facilitate cyclization. nih.gov |
This table highlights the use of computational chemistry and molecular modeling in advancing the understanding of this compound.
Academic and Research Applications of 1 Aminoazetidine 2 Carboxylic Acid
Utility as Chiral Building Blocks in Organic Synthesis
The application of amino acids as chiral building blocks is a well-established strategy in organic synthesis for the creation of complex, stereochemically defined molecules. nih.govenamine.net While the direct use of 1-aminoazetidine-2-carboxylic acid as a chiral building block in a wide array of synthetic applications is not extensively documented in publicly available research, its structural motifs are present in various synthesized molecules. The synthesis of enantiopure azetidine-2-carboxylic acids and their derivatives is a key area of research, as these compounds serve as precursors to more complex structures, including peptidomimetics and pharmacologically active agents. umich.edunih.gov The inherent chirality and conformational rigidity of the azetidine (B1206935) ring make it a valuable scaffold for introducing specific stereochemistry into a target molecule.
Application in Peptide and Nucleic Acid Chemistry as Surrogates
The incorporation of non-natural amino acids as surrogates for their proteinogenic counterparts is a powerful tool in peptide and nucleic acid chemistry to modulate structure, stability, and biological activity. This compound (AAzC) and its parent compound, azetidine-2-carboxylic acid (Aze), have been utilized as proline analogues. wikipedia.orgnih.gov
A significant challenge in utilizing this compound in peptide synthesis is the potential for a ring-opening reaction when attempting to form a peptide bond at its N-terminus. researchgate.net However, peptide chain extension from the C-terminus is feasible, allowing for the preparation of mixed hydrazino dipeptides. researchgate.net These dipeptides exhibit intramolecular hydrogen bonding, forming a "hydrazino turn," which is a specific type of folded conformation. researchgate.net
Engineering of Novel Analogs through Combinatorial Biosynthesis
Combinatorial biosynthesis is a powerful strategy for generating novel bioactive compounds by combining and modifying biosynthetic pathways. Azetidine-2-carboxylic acid (AZE) has been explored as a proline mimic in such systems. nih.govnih.govrepec.org
Recent research has elucidated the molecular basis of AZE biosynthesis, identifying AZE synthases in bacterial natural product pathways. nih.govnih.gov These enzymes catalyze the formation of the strained four-membered ring of AZE from S-adenosylmethionine (SAM). nih.govnih.gov Understanding this biosynthetic pathway opens the door to engineering novel analogues. By introducing an AZE synthase into a different biosynthetic pathway, such as the one for pyrrolizixenamides, researchers have successfully engineered new azabicyclene analogues. nih.govnih.gov This demonstrates the potential of using AZE and its biosynthetic machinery to create novel molecular scaffolds with potential applications in drug discovery and biotechnology.
Design and Synthesis of Foldamers with Predictable 3D Structures
Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, mimicking the secondary structures of proteins. The conformationally constrained nature of azetidine-based amino acids makes them attractive building blocks for the design of novel foldamers.
The incorporation of N-aminoazetidine-2-carboxylic acid (AAzC) into peptides has been shown to induce specific folding patterns. researchgate.net Studies on oligomers containing AAzC have demonstrated its strong propensity to induce local 8-helical conformations. researchgate.net This is a significant finding, as it allows for the control of helical topology in β-peptides. For example, the replacement of a single residue in an octamer of trans-2-aminocyclobutanecarboxylic acid (tACBC), which normally forms a 12-helix, with an AAzC moiety can switch the entire oligomer to an 8-helical conformation. researchgate.net This highlights the powerful influence of this single azetidine-based residue on the global fold of the oligomer. Furthermore, derivatives of 3-aminoazetidine-3-carboxylic acid have been shown to act as β-turn inducers, further expanding the toolkit for designing foldamers with specific secondary structures. researchgate.net
Role in Mechanistic Studies of Protein Folding and Proteostasis
The misincorporation of non-proteinogenic amino acids into proteins is a valuable tool for studying the mechanisms of protein folding, misfolding, and cellular proteostasis (protein homeostasis). Azetidine-2-carboxylic acid (Aze), as a proline analogue, can be mistakenly incorporated into proteins in place of proline, leading to altered protein structure and function. wikipedia.orgnih.gov This misincorporation has been shown to disrupt protein folding and can lead to the aggregation of proteins like collagen. biorxiv.org
The cellular response to the accumulation of misfolded proteins is known as the unfolded protein response (UPR). biorxiv.org Studies have shown that treatment with Aze can trigger the UPR, indicating that the misincorporation of this amino acid leads to proteotoxic stress. biorxiv.org This makes Aze a useful chemical tool to induce and study the cellular mechanisms that handle misfolded proteins. By observing how cells respond to the presence of Aze-containing proteins, researchers can gain insights into the pathways involved in protein quality control and the pathogenesis of diseases associated with protein misfolding. mdpi.comnih.govcaymanchem.com
Exploration in Catalytic Processes (e.g., Henry, Suzuki, Sonogashira, Michael Additions)
There is limited direct evidence in the reviewed scientific literature for the specific use of this compound as a catalyst or a key ligand in well-known catalytic processes such as the Henry, Suzuki, Sonogashira, or Michael addition reactions.
These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds:
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.govfishersci.co.ukorganic-chemistry.org Carboxylic acids can sometimes interfere with Suzuki reactions, potentially by coordinating to the palladium catalyst. nih.govreddit.com
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Recent developments have explored the use of carboxylic acids as coupling partners through decarbonylative pathways. nih.govnih.gov
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org
While the unique structure of this compound, with its chiral center and functional groups, suggests potential for its development as a chiral ligand or organocatalyst, its application in these specific named reactions is not yet a prominent area of research based on the available data. Further research would be required to explore and establish its utility in these catalytic processes.
Q & A
Basic: What are the key structural and functional properties of 1-aminoazetidine-2-carboxylic acid that influence its utility in peptide mimetics?
Answer:
The compound’s four-membered azetidine ring introduces conformational strain, which can enhance binding affinity to biological targets by restricting rotational freedom. The carboxylic acid group at position 2 enables peptide bond formation, while the amino group at position 1 allows for further derivatization. The strained ring system may also affect solubility and metabolic stability compared to larger cyclic amino acids (e.g., proline analogs) .
Basic: What synthetic strategies are commonly employed to incorporate this compound into peptide chains?
Answer:
Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc or Boc protection for the amino group. Challenges include preventing racemization during coupling due to the strained ring. Flow chemistry methods, such as those described for structurally similar 2-aminoadamantane-2-carboxylic acid, may improve yield and safety by enabling precise control of reaction parameters (e.g., temperature, reagent stoichiometry) .
Advanced: How does the conformational rigidity of this compound impact its use in β-turn stabilization within peptides?
Answer:
The azetidine ring’s reduced flexibility compared to five-membered rings (e.g., proline) imposes stricter torsional angles, potentially stabilizing β-turns in peptide backbones. Researchers should validate structural effects using circular dichroism (CD) spectroscopy and X-ray crystallography. Contradictions in reported bioactivity may arise from variations in peptide sequence or solvent conditions, necessitating computational modeling (e.g., molecular dynamics simulations) to reconcile data .
Advanced: What analytical techniques are critical for resolving stereochemical purity in derivatives of this compound?
Answer:
High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for enantiomeric separation. Nuclear magnetic resonance (NMR) spectroscopy, particularly - coupling constants, can confirm ring puckering and stereochemistry. Mass spectrometry (MS) coupled with ion mobility provides additional resolution for complex mixtures .
Methodological: How should researchers mitigate hazards associated with handling this compound?
Answer:
Refer to safety protocols for structurally related azetidine-3-carboxylic acid:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work under fume hoods to prevent inhalation of fine particles.
- Store waste separately in labeled containers for professional disposal, as recommended for imidazole-carboxylic acid derivatives .
Data Analysis: How can researchers address discrepancies in reported bioactivity data for this compound-containing peptides?
Answer:
Systematic variables to assess include:
Experimental Design: What strategies optimize the synthesis of enantiopure this compound?
Answer:
Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can enhance enantiomeric excess. For scale-up, consider continuous-flow reactors to minimize side reactions, as demonstrated for adamantane-based amino acids .
Application-Focused: How is this compound used in the design of protease-resistant peptides?
Answer:
The compound’s rigidity and non-natural backbone geometry reduce susceptibility to proteolytic cleavage. Pair with mass spectrometry-based degradation assays (e.g., trypsin/chymotrypsin challenge) to quantify stability. Compare results to proline-containing analogs to isolate strain-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
